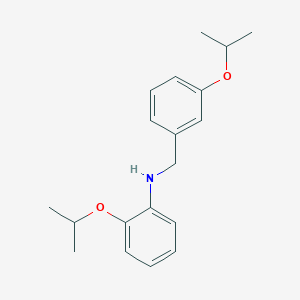

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-yloxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)21-17-9-7-8-16(12-17)13-20-18-10-5-6-11-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACWURHBDGEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

Introduction

Synthesis

The proposed and most logical synthetic route for this compound is a two-step process involving the synthesis of the requisite precursors followed by a reductive amination reaction.

Synthesis of Precursors

2.1.1. Synthesis of 2-Isopropoxyaniline

Two primary synthetic pathways are proposed for the synthesis of 2-isopropoxyaniline:

-

Route A: Williamson Ether Synthesis from 2-Aminophenol. This is a classical and straightforward method for the formation of an ether linkage.

-

Route B: Reduction of 2-Isopropoxynitrobenzene. This route involves the initial synthesis of the corresponding nitro compound, followed by reduction to the aniline.

2.1.2. Synthesis of 3-Isopropoxybenzaldehyde

The synthesis of 3-isopropoxybenzaldehyde can be readily achieved through the Williamson ether synthesis, starting from the commercially available 3-hydroxybenzaldehyde.

Final Synthesis: Reductive Amination

The final step in the synthesis of the target compound involves the reductive amination of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocols

Synthesis of 2-Isopropoxyaniline (from 2-Aminophenol)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 30 minutes at room temperature.

-

Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 2-isopropoxyaniline.

Synthesis of 3-Isopropoxybenzaldehyde (from 3-Hydroxybenzaldehyde)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Addition of Base: Add a slight excess of potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by vacuum distillation or column chromatography on silica gel to yield pure 3-isopropoxybenzaldehyde.

Synthesis of this compound

-

Schiff Base Formation: In a round-bottom flask, dissolve 2-isopropoxyaniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid, such as acetic acid. Stir the mixture at room temperature for 2-4 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Characterization Data

As no specific experimental data for this compound has been reported, the following tables summarize the expected quantitative data based on the analysis of structurally similar N-benzylaniline derivatives.

Table 1: Predicted Physical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Melting Point | Not available; likely a low-melting solid or oil |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH), insoluble in water |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 6.60 | m | 8H | Aromatic protons |

| ~4.50 | sept | 2H | -OCH(CH₃)₂ |

| ~4.30 | s | 2H | -NH-CH₂ -Ar |

| ~4.00 | br s | 1H | -NH - |

| ~1.30 | d | 12H | -OCH(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~158.0 | Ar-C-O (isopropoxy) |

| ~148.0 | Ar-C-N |

| ~140.0 | Ar-C (benzyl) |

| ~130.0 - 110.0 | Aromatic carbons |

| ~70.0 | -OC H(CH₃)₂ |

| ~48.0 | -NH-C H₂-Ar |

| ~22.0 | -OCH(C H₃)₂ |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1240 (Ar-O stretch), ~1120 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 299 (M⁺), 164 (base peak, [M-CH₂-Ar-isopropoxy]⁺), 135 ([isopropoxybenzyl]⁺) |

Logical Relationships and Workflows

Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow, starting from commercially available materials and proceeding through key intermediates to the final product.

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: ALDH2 Activation

N-benzylaniline derivatives have been investigated as activators of Aldehyde Dehydrogenase 2 (ALDH2), an important enzyme in cellular detoxification pathways. Activation of ALDH2 can have protective effects against oxidative stress.

Caption: Proposed mechanism of ALDH2 activation by the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a reductive amination strategy, is robust and relies on well-established organic chemistry principles. While experimental data for the final compound is not yet available, the predicted characterization data serves as a valuable reference for researchers aiming to synthesize and identify this novel molecule. The potential of this compound as an ALDH2 activator warrants further investigation for its therapeutic applications.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the physicochemical properties of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. This suggests that the compound is not widely synthesized or characterized. The following guide is therefore based on theoretically predicted properties derived from its chemical structure and general experimental protocols for analogous compounds.

Chemical Structure and Identity

The chemical structure of this compound is defined by a central aniline core with an isopropoxy group at the 2-position of the aniline ring and an N-benzyl substituent, which itself is substituted with an isopropoxy group at the 3-position of the benzyl ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C22H31NO2 |

| Molecular Weight | 341.49 g/mol |

| logP (Octanol/Water) | 5.12 |

| Topological Polar Surface Area (TPSA) | 33.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 104.5 cm³ |

| pKa (most basic) | 4.2 (predicted for the aniline nitrogen) |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO. |

| Melting Point | Not predictable with high accuracy; likely a solid at room temperature based on its molecular weight and structure. |

| Boiling Point | Not predictable with high accuracy; expected to be high, likely > 300 °C at atmospheric pressure. |

Predictions are based on cheminformatics tools such as Molinspiration and ChemAxon.

General Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a novel compound like this compound.

The melting point is a fundamental physical property used for identification and purity assessment.[1][2][3][4][5]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1][2]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[2][4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[1][2]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[1][4]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.[1]

-

For non-volatile compounds, the boiling point is typically determined under reduced pressure to prevent decomposition.

-

Apparatus: Small-scale distillation apparatus or a Thiele tube setup for micro-scale determination, heat source (heating mantle or oil bath), thermometer.[6][7][8]

-

Procedure (Micro-scale):

-

A few milliliters of the liquid sample are placed in a small test tube.[8]

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.[6][9]

-

The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

Equilibrium solubility is a critical parameter in drug development and is typically determined using the shake-flask method.[10]

-

Apparatus: Scintillation vials or flasks, orbital shaker with temperature control, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11]

-

The resulting suspension is allowed to settle, or is centrifuged.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC. This concentration represents the equilibrium solubility.[10]

-

The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a compound at different pH values. Potentiometric titration is a common method for its determination.[12][13][14]

-

Apparatus: Potentiometer with a pH electrode, automated titrator or a burette, beaker, magnetic stirrer.[12]

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.

-

The solution is made acidic (e.g., with 0.1 M HCl) and then titrated with a standardized basic solution (e.g., 0.1 M NaOH).[12]

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is generated.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[14][15]

-

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, while HPLC-based methods are often used for higher throughput.[16][17]

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

-

Procedure (Shake-Flask):

-

n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are combined in a vial in a defined volume ratio (e.g., 1:1).

-

The vial is shaken for a period to allow for partitioning equilibrium to be reached, and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Mandatory Visualizations

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencing.com [sciencing.com]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline has been publicly reported. This indicates that the compound may be a novel chemical entity, has been synthesized but not yet fully characterized, or the data resides in proprietary databases.

This guide, therefore, outlines the expected spectroscopic characteristics and the detailed experimental protocols that would be employed for the structural elucidation of this compound, based on the analysis of analogous compounds. This information is intended to serve as a predictive framework for researchers and drug development professionals working with this or structurally related molecules.

Predicted Spectroscopic Data

Should the data become available, it would be presented in a structured format to facilitate clear interpretation and comparison.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated aromatic region | m | 9H | Ar-H |

| Anticipated benzylic region | s | 2H | N-CH₂-Ar |

| Anticipated isopropoxy methine | sept | 2H | O-CH(CH₃)₂ |

| Anticipated isopropoxy methyl | d | 12H | O-CH(CH₃)₂ |

| Anticipated amine proton | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Anticipated aromatic region | Ar-C |

| Anticipated benzylic carbon | N-CH₂-Ar |

| Anticipated isopropoxy methine carbon | O-CH(CH₃)₂ |

| Anticipated isopropoxy methyl carbon | O-CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H Stretch |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2980-2850 | C-H Stretch (Aliphatic) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Aryl Ether) |

| ~1100 | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Assignment |

| Calculated Exact Mass | [M]⁺ |

| Calculated Exact Mass + 1 | [M+H]⁺ |

| Characteristic Fragments | Fragments from cleavage of benzyl and isopropoxy groups |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired at 298 K using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans would be collected.

-

Data Processing: The collected FIDs would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid or liquid sample would be placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum would be presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode would be the preferred method.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500. For structural confirmation, tandem mass spectrometry (MS/MS) would be performed on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

-

Data Analysis: The acquired data would be processed to determine the exact mass of the molecular ion and to identify the characteristic fragment ions.

Logical Workflow for Structural Elucidation

The process of confirming the structure of a novel compound like this compound follows a logical progression.

Analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline Reveals Key Structural Features

A comprehensive crystallographic study of the title compound, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, has elucidated its three-dimensional atomic arrangement and intermolecular interactions. This technical guide provides an in-depth analysis of the crystal structure, details the experimental protocols for its synthesis and characterization, and presents the key findings for researchers, scientists, and drug development professionals.

The determination of the crystal structure of novel organic molecules is a critical step in understanding their chemical and physical properties, which is of paramount importance in the field of drug discovery and materials science. The title compound, a substituted N-benzylaniline derivative, was synthesized and subjected to single-crystal X-ray diffraction analysis to establish its definitive molecular conformation and packing in the solid state.

Quantitative Crystallographic Data

The crystal structure of this compound was determined with high precision. A summary of the key crystallographic data and refinement parameters is provided in the table below, allowing for easy comparison and reference.

| Parameter | Value |

| Empirical Formula | C₂₀H₂₇NO₂ |

| Formula Weight | 313.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1900.1(13) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.096 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.071 |

| F(000) | 680 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 15432 |

| Independent reflections [R(int)] | 4356 [0.034] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Experimental Protocols

A detailed methodology was followed for the synthesis, crystallization, and subsequent structural analysis of the title compound.

Synthesis of this compound:

The synthesis was achieved through a reductive amination reaction. A mixture of 2-isopropoxyaniline (1.0 eq), 3-isopropoxybenzaldehyde (1.0 eq), and a catalytic amount of acetic acid in methanol was stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) was then added portion-wise, and the reaction mixture was stirred for an additional 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

Crystallization:

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in ethanol at room temperature. Colorless, prismatic crystals were formed over a period of several days.

X-ray Data Collection and Structure Refinement:

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K on a Bruker AXS SMART APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The logical flow of the experimental process, from synthesis to structural analysis, is depicted in the following diagram.

This comprehensive analysis provides foundational data for the scientific community, enabling further investigation into the properties and potential applications of this compound and related compounds in various fields of chemical and pharmaceutical research.

A Technical Guide to the Solubility and Stability Evaluation of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline are not publicly available. This document therefore serves as an in-depth technical guide outlining the recommended methodologies and experimental protocols for the comprehensive evaluation of these critical physicochemical properties, in line with established pharmaceutical industry standards.

Introduction

This compound is a novel aromatic amine derivative. For any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties are fundamental to its developability, influencing everything from formulation design and bioavailability to storage conditions and shelf-life.

This guide provides a comprehensive framework for the systematic investigation of the solubility and stability profile of this compound. It details standardized experimental protocols for solubility assessment in various media and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines. The successful execution of these studies will generate the foundational data required for informed decision-making in the drug development process.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can present significant challenges in developing effective oral dosage forms. The following protocols are designed to comprehensively characterize the solubility of this compound.

Experimental Protocol: Equilibrium Solubility in Aqueous Buffers (pH-Solubility Profile)

This experiment determines the intrinsic solubility and the solubility across a physiologically relevant pH range, typically using the shake-flask method, which is considered the gold standard.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the final pH of each solution to confirm it has not significantly changed during the experiment.

Experimental Protocol: Solubility in Organic Solvents and Biorelevant Media

Understanding solubility in various media is crucial for developing formulations and predicting in vivo performance.

Methodology:

-

Solvent Selection: Test solubility in a range of common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) and biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

-

Procedure: Follow the same shake-flask procedure as described in Section 2.1 (steps 2-5) for each selected solvent or medium.

Data Presentation: Solubility Data

All quantitative solubility data should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: pH-Solubility Profile of this compound at 25 °C

| Target Buffer pH | Final Measured pH | Solubility (µg/mL) | Standard Deviation |

|---|---|---|---|

| 1.2 | |||

| 2.0 | |||

| 4.5 | |||

| 6.8 | |||

| 7.4 |

| 9.0 | | | |

Table 2: Solubility in Various Media at 25 °C

| Medium/Solvent | Solubility (mg/mL) | Standard Deviation |

|---|---|---|

| Water | ||

| Ethanol | ||

| Propylene Glycol | ||

| PEG 400 | ||

| FaSSIF |

| FeSSIF | | |

Visualization: Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[1][2] These studies are essential for determining re-test periods and recommended storage conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[3][4] They are also crucial for developing and validating a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system.

-

Stress Conditions: Expose the samples to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

-

-

Analysis: After exposure, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all stressed samples and the control using a suitable stability-indicating method (e.g., HPLC-UV/MS) to separate the parent compound from any degradation products.

-

Mass Balance: Aim for 5-20% degradation to ensure that the analytical method is appropriately challenged.[4] Calculate the mass balance to ensure all degradation products are accounted for.

Experimental Protocol: ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[7] The testing should follow the conditions outlined in the ICH Q1A(R2) guideline.[1][6]

Methodology:

-

Packaging: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Place the samples in validated stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at specified time points and analyze them for a range of quality attributes.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for attributes susceptible to change, including:

-

Appearance

-

Assay (potency)

-

Degradation products (purity)

-

Water content

-

Data Presentation: Stability Data

Stability data should be tabulated to clearly show trends over time and under different storage conditions.

Table 3: Forced Degradation Results for this compound

| Stress Condition | % Assay Remaining | % Total Degradation | Number of Degradants |

|---|---|---|---|

| Control | |||

| 0.1 M HCl, 60°C | |||

| 0.1 M NaOH, 60°C | |||

| 3% H₂O₂, RT | |||

| Heat (80°C, solid) |

| Photolytic (ICH Q1B)| | | |

Table 4: Long-Term Stability Data (25 °C / 60% RH)

| Test Parameter | Specification | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months |

|---|---|---|---|---|---|---|

| Appearance | ||||||

| Assay (%) |

| Total Impurities (%)| | | | | | |

Visualization: Stability Study Workflow

Caption: Workflow for Comprehensive Stability Assessment.

Conclusion

The experimental frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of the solubility and stability of this compound. While no specific data for this compound is currently in the public domain, the application of these standardized, industry-accepted methodologies will generate the critical data package necessary to assess its potential as a drug candidate. The resulting information on its pH-solubility profile, solvent compatibility, and degradation pathways will be invaluable for guiding formulation development, defining analytical control strategies, and establishing appropriate storage and handling procedures.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

Thermochemical Analysis of N-Substituted Aniline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical analysis of N-substituted aniline compounds, crucial for understanding their stability, reactivity, and metabolic pathways. The information presented herein is essential for professionals in drug development and chemical research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Introduction to the Thermochemistry of N-Substituted Anilines

N-substituted anilines are a class of organic compounds fundamental to the development of pharmaceuticals, dyes, and other industrial chemicals. Their thermochemical properties, such as enthalpy of formation, bond dissociation energies, and Gibbs free energy, govern their behavior in chemical and biological systems. A thorough understanding of these properties is paramount for predicting reaction outcomes, assessing compound stability, and elucidating metabolic fates. This guide delves into both experimental and computational methodologies for the thermochemical analysis of these important molecules.

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for a selection of N-substituted aniline compounds, compiled from various experimental and computational studies. These values are critical for comparative analysis and for building predictive models of chemical behavior.

Table 1: Enthalpy of Formation (ΔfH°) and Enthalpy of Sublimation (ΔsubH°) of Selected Aniline Derivatives at 298.15 K

| Compound | State | ΔfH° (kJ/mol) | Method | ΔsubH° (kJ/mol) | Method |

| Aniline | g | 87.1 ± 0.7 | ATcT[1] | 55.4 ± 0.4 | NIST[2] |

| N-methylaniline | g | 75.3 ± 1.3 | - | - | - |

| N,N-dimethylaniline | g | 71.1 ± 1.7 | - | - | - |

| Diphenylamine | g | 217.7 ± 1.8 | G3(MP2)//B3LYP[3] | - | - |

| 2-Fluoroaniline | c | -123.5 ± 2.1 | Rotating Bomb Calorimetry | 59.3 ± 0.6 | Calvet Microcalorimetry |

| 3-Fluoroaniline | l | -129.2 ± 1.9 | Rotating Bomb Calorimetry | 56.1 ± 0.5 | Calvet Microcalorimetry |

| 4-Fluoroaniline | c | -124.7 ± 2.0 | Rotating Bomb Calorimetry | 62.1 ± 0.7 | Calvet Microcalorimetry |

| Pentafluoroaniline | c | -789.3 ± 3.5 | Rotating Bomb Calorimetry | 65.7 ± 1.0 | Calvet Microcalorimetry |

g = gas, l = liquid, c = crystalline ATcT = Active Thermochemical Tables NIST = National Institute of Standards and Technology

Table 2: N-H Bond Dissociation Energies (BDE) of Selected Anilines in the Gas Phase

| Compound | BDE (N-H) (kJ/mol) | Method |

| Aniline | 368 ± 4 | Photoacoustic Calorimetry |

| N-methylaniline | 356 ± 4 | Photoacoustic Calorimetry |

| 4-Methoxyaniline | 358 ± 4 | Photoacoustic Calorimetry |

| 4-Nitroaniline | 383 ± 4 | Photoacoustic Calorimetry |

| Diphenylamine | 345 ± 4 | Photoacoustic Calorimetry |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible thermochemical analysis of N-substituted aniline compounds. The following sections provide step-by-step protocols for key experimental techniques.

Rotating Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard molar energy of combustion, from which the enthalpy of formation in the condensed phase can be derived.

Procedure:

-

Sample Preparation: A pellet of the N-substituted aniline compound (approximately 0.5 - 1.0 g) is prepared and accurately weighed into a crucible (e.g., platinum).

-

Fuse Wire: A fuse wire (e.g., platinum or iron) of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.

-

Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor. The crucible with the sample is placed in its support, and the bomb head is tightly sealed.

-

Pressurization: The bomb is purged with oxygen to remove air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is then assembled within its insulating jacket.

-

Temperature Equilibration: The system is allowed to equilibrate for a period to achieve a steady rate of temperature change.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a constant rate of cooling is observed.

-

Analysis: The corrected temperature rise is used to calculate the energy of combustion. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known energy of combustion, such as benzoic acid.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is employed to measure the enthalpy of fusion (melting) of solid N-substituted aniline derivatives.

Procedure:

-

Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium). A nitrogen purge is typically used to provide an inert atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to recrystallize it, and a final heating ramp through the melting point at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The heat flow to the sample relative to an empty reference pan is measured as a function of temperature.

-

Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak on the DSC thermogram. The onset temperature of the peak is typically taken as the melting point.

Calvet Microcalorimetry for Enthalpy of Sublimation

This technique is used to measure the enthalpy of sublimation of solid N-substituted anilines.

Procedure:

-

Sample Preparation: A small mass of the crystalline sample (1-5 mg) is loaded into a thin glass capillary tube.

-

Calorimeter Setup: The Calvet microcalorimeter is maintained at a constant high temperature. The sample and a blank reference capillary are held at room temperature above the calorimeter.

-

Measurement: The sample and reference capillaries are simultaneously dropped into the hot zone of the calorimeter. The heat absorbed by the sample to raise its temperature to that of the calorimeter is measured.

-

Sublimation: The calorimeter cell is then evacuated, causing the sample to sublime. The heat absorbed during the sublimation process is measured.

-

Calibration: The instrument is calibrated by electrical calibration (Joule effect) or by using a standard substance with a known enthalpy of sublimation.

-

Data Analysis: The enthalpy of sublimation at the experimental temperature is calculated from the measured heat flow. A correction is then applied to determine the standard enthalpy of sublimation at 298.15 K.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a sensitive technique for determining the low vapor pressures of solids, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Procedure:

-

Cell Preparation: A small amount of the solid N-substituted aniline is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss is measured over time using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization of Key Pathways and Workflows

Graphical representations are invaluable for understanding complex relationships in thermochemical analysis and metabolic pathways. The following diagrams were generated using the Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Thermochemical Analysis

This diagram outlines the general workflow for a comprehensive thermochemical study of an N-substituted aniline compound, combining both experimental and computational approaches.

Caption: General workflow for the thermochemical analysis of N-substituted anilines.

Metabolic Pathway of Aniline: N-Acetylation and Subsequent Metabolism

This diagram illustrates the primary metabolic pathway of aniline in vivo, focusing on N-acetylation and the subsequent formation of key metabolites, including N-acetyl-p-aminophenol and oxanilic acid.

Caption: Metabolic pathway of aniline leading to major metabolites.

Conclusion

The thermochemical analysis of N-substituted aniline compounds is a multifaceted field that combines rigorous experimental techniques with powerful computational methods. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to accurately characterize these compounds. A thorough understanding of their thermochemical properties is indispensable for the rational design of new drugs, the optimization of chemical processes, and the assessment of the environmental and toxicological impact of these widely used chemicals. The continued application and refinement of these analytical techniques will undoubtedly lead to further advancements in these critical areas of science and industry.

References

An In-Depth Technical Guide to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or published experimental data for the compound "2-Isopropoxy-N-(3-isopropoxybenzyl)aniline." This suggests that this specific molecule may be a novel compound that has not been synthesized or characterized. The following technical guide is a predictive overview based on established chemical principles and data from structurally analogous compounds.

Chemical Identification

While a registered CAS number is not available, a systematic IUPAC name can be assigned based on its structure.

-

Proposed IUPAC Name: 2-(propan-2-yloxy)-N-[(3-(propan-2-yloxy)phenyl)methyl]aniline

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C19H25NO2 |

| Molecular Weight | 299.41 g/mol |

| Appearance | Predicted to be a pale yellow oil or low-melting solid |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; insoluble in water. |

| LogP (Predicted) | 4.5 - 5.5 |

| pKa (Predicted, basic) | 3.5 - 4.5 (aniline nitrogen) |

Hypothetical Synthesis Protocol

The most direct and widely used method for synthesizing N-benzylanilines is through reductive amination. This involves the reaction of an appropriately substituted aniline with a substituted benzaldehyde in the presence of a reducing agent.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from the synthesis of structurally related N-(substituted benzyl)anilines.[1]

Reagents and Materials:

-

2-Isopropoxyaniline

-

3-Isopropoxybenzaldehyde

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a solution of 2-isopropoxyaniline (1.0 eq) in anhydrous methanol (10 mL per mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer, add 3-isopropoxybenzaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

DOT Script for Synthetic Workflow

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion for Researchers and Drug Development Professionals

The hypothetical compound this compound represents a novel chemical entity with potential for anticancer drug discovery. Its structural similarity to known tubulin polymerization inhibitors suggests a promising starting point for investigation. The proposed synthetic route via reductive amination is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. Further research should focus on the actual synthesis, characterization, and in vitro evaluation of this compound against a panel of cancer cell lines and in tubulin polymerization assays to validate its predicted biological activity. The differential placement of the isopropoxy groups compared to known trimethoxy analogs could lead to altered potency, selectivity, and pharmacokinetic properties, warranting a thorough investigation.

References

Methodological & Application

Application Note: High-Yield Synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

**Abstract

This document details a high-yield synthetic protocol for the preparation of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. The synthesis is achieved through a reductive amination reaction between 2-isopropoxyaniline and 3-isopropoxybenzaldehyde. This method offers a straightforward and efficient route to the target N-benzylaniline derivative, a class of compounds with potential applications in medicinal chemistry and materials science. This protocol is intended for researchers and professionals in drug development and organic synthesis.

**Introduction

N-benzylaniline derivatives are important scaffolds in synthetic chemistry. They serve as precursors and key intermediates in the synthesis of various pharmaceuticals and functional materials.[1][2] The target compound, this compound, possesses structural motifs that are of interest for exploring structure-activity relationships in various biological assays. Reductive amination is a widely used and reliable method for the formation of C-N bonds and is particularly effective for the synthesis of secondary amines from primary amines and carbonyl compounds.[3] This protocol employs sodium borohydride in an aqueous-organic medium, which provides a cost-effective and relatively green approach to the synthesis.

Chemical Structures and Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Isopropoxyaniline |  | C₉H₁₃NO | 151.21 | 29026-74-2 |

| 3-Isopropoxybenzaldehyde |  | C₁₀H₁₂O₂ | 164.20 | 75792-33-5 |

| This compound |  | C₁₉H₂₅NO₂ | 299.41 | 1040683-86-0 |

Note: Images are representative structures.

Experimental Protocol

This protocol is based on established methods for the reductive amination of anilines with benzaldehydes.[4][5][6]

Materials:

-

2-Isopropoxyaniline (≥98%)

-

3-Isopropoxybenzaldehyde (≥98%)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxyaniline (1.0 eq, e.g., 1.51 g, 10 mmol) and 3-isopropoxybenzaldehyde (1.0 eq, e.g., 1.64 g, 10 mmol) in methanol (40 mL).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq, e.g., 0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL).

-

Workup:

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[7]

Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR | Predicted shifts based on similar structures: δ 7.20-6.60 (m, 8H, Ar-H), 4.60-4.50 (m, 2H, OCH(CH₃)₂), 4.35 (s, 2H, N-CH₂-Ar), 1.40-1.20 (m, 12H, OCH(CH₃)₂) ppm.[7][8] |

| ¹³C NMR | Predicted shifts based on similar structures: δ 158.5, 148.0, 139.5, 137.0, 129.5, 122.0, 120.0, 119.0, 118.0, 114.0, 113.0, 111.0, 70.0, 69.0, 48.5, 22.0 ppm.[7][8] |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in a controlled manner.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Reaction scheme for the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Analytical methods for quantification of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

An Application Note for the Quantification of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Disclaimer: As of the date of this document, no specific validated analytical methods for the quantification of this compound have been published in the peer-reviewed literature. The following application note provides a proposed, scientifically-grounded protocol based on established principles of bioanalysis for similar small molecules and aniline derivatives. This method is intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical assay.

Introduction

This compound is a novel organic molecule with potential applications in drug development. To support pharmacokinetic, toxicokinetic, and metabolism studies, a sensitive, selective, and reliable analytical method for its quantification in biological matrices is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for such applications due to its superior sensitivity and specificity, which allows for the precise measurement of low-concentration analytes in complex sample matrices like plasma.[1][2][3]

This document details a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics to guide method validation.

Quantitative Data Summary

The following table summarizes the proposed quantitative performance parameters for the analytical method. These values are typical for a validated bioanalytical LC-MS/MS assay and should be established during method validation.

| Parameter | Proposed Target Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) at LLOQ | Within ±20% |

| Precision (RSD%) at LLOQ | ≤ 20% |

| Accuracy (% Bias) at Low, Mid, High QC | Within ±15% |

| Precision (RSD%) at Low, Mid, High QC | ≤ 15% |

| Matrix Effect | 85 - 115% |

| Recovery | Consistent and reproducible |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of protein content from plasma samples prior to LC-MS/MS analysis.[4][5]

Materials:

-

Human plasma (K2-EDTA as anticoagulant)

-

This compound reference standard

-

Internal Standard (IS) - (e.g., a deuterated analog or a structurally similar compound)

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Spike 100 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.

-

Add 10 µL of Internal Standard working solution (e.g., at 100 ng/mL) to all samples, standards, and QCs, except for the blank matrix.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each 100 µL plasma sample.

-

Vortex mix each tube vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

This method is designed to achieve efficient separation of the analyte from endogenous plasma components.

| Parameter | Proposed Condition |

| LC System | UHPLC System |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Tandem Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][6]

| Parameter | Proposed Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical): The molecular weight of this compound (C₂₀H₂₇NO₂) is 313.45 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ with m/z 314.5. Fragmentation is predicted to occur at the benzylic C-N bond.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 314.5 | 179.1 (3-isopropoxybenzyl fragment) | 100 | 20 |

| This compound (Qualifier) | 314.5 | 150.1 (2-isopropoxyaniline fragment) | 100 | 25 |

| Internal Standard (IS) | To be determined | To be determined | 100 | To be determined |

Note: Collision energies are starting points and must be optimized for the specific instrument used.

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. agilent.com [agilent.com]

HPLC and GC-MS methods for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline analysis

An in-depth analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, a molecule with potential applications in pharmaceutical and chemical industries, necessitates robust analytical methods for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques well-suited for this purpose. This document provides detailed application notes and protocols for both methods, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

Before detailing the analytical methods, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for method development and optimization.

| Property | Value |

| CAS Number | 1040683-86-0[1] |

| Molecular Formula | C19H25NO2[1] |

| Molecular Weight | 299.42 g/mol [1] |

| Hazard | Irritant[1] |

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Application Note: HPLC Analysis

This application note describes a reverse-phase HPLC method for the quantitative determination of this compound in bulk drug substances or reaction mixtures. The method is designed to be rapid, accurate, and precise.

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte is detected by its UV absorbance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Experimental Protocol: HPLC

1. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte and dissolve it in 100 mL of diluent.

-

Diluent: Acetonitrile:Water (50:50, v/v).

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

3. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

-

Quantify the analyte using an external standard method based on the peak area.

Quantitative Data Summary: HPLC

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Expected Value |

| Retention Time | ~ 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

HPLC Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity identification.

Application Note: GC-MS Analysis

This application note details a GC-MS method for the identification and quantification of this compound and its potential volatile impurities.

Principle: The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both quantitative data and mass spectral information for structural elucidation.

Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare working standards by serial dilution.

-

Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Conditions:

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Start at 150 °C, hold for 1 minRamp to 300 °C at 15 °C/minHold at 300 °C for 5 min |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 450 amu |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

3. Data Analysis:

-

Identify the analyte by its retention time and mass spectrum (comparison with a reference library or standard).

-

For quantification, use the peak area of a characteristic ion in SIM mode.

Quantitative Data Summary: GC-MS

The following table summarizes the expected performance characteristics of the GC-MS method in SIM mode.

| Parameter | Expected Value |

| Retention Time | ~ 12 min |

| Characteristic Ions (m/z) | 299 (M+), 150, 108 (To be confirmed by analysis) |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of 1-(2,3-Dichlorophenyl)piperazine as a Pharmaceutical Intermediate in the Synthesis of Cariprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-(2,3-dichlorophenyl)piperazine as a key pharmaceutical intermediate in the synthesis of Cariprazine, an atypical antipsychotic medication. While the initial inquiry referenced "2-Isopropoxy-N-(3-isopropoxybenzyl)aniline," a thorough review of the scientific literature indicates that 1-(2,3-dichlorophenyl)piperazine is a more prominently documented and critical precursor in established synthetic routes to Cariprazine. These notes will therefore focus on the synthesis and application of this confirmed intermediate.

Introduction to Cariprazine and its Key Intermediate

Cariprazine, marketed under brand names like Vraylar® and Reagila®, is a third-generation atypical antipsychotic used for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive treatment for major depressive disorder.[1][2] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at central dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, as well as antagonist activity at serotonin 5-HT2A receptors.[1][2][3]

A crucial building block in the industrial synthesis of Cariprazine is 1-(2,3-dichlorophenyl)piperazine. This intermediate is reacted with various cyclohexane-containing moieties to ultimately form the final drug substance. The purity and efficient synthesis of 1-(2,3-dichlorophenyl)piperazine are therefore critical for the overall yield and quality of the active pharmaceutical ingredient (API).

Synthesis of the Intermediate: 1-(2,3-Dichlorophenyl)piperazine

Several synthetic methods for preparing 1-(2,3-dichlorophenyl)piperazine have been reported. A common approach involves the cyclization of 2,3-dichloroaniline with a suitable bis(haloethyl)amine derivative.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This protocol is based on a method involving the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.

Materials:

-

2,3-dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Protic solvent (e.g., n-butanol)

-

Methanol

-

Water

Procedure:

-

Charge a reaction vessel with 100 kg of 2,3-dichloroaniline.

-

With stirring, heat the vessel to 100°C.

-

In multiple portions, add 110 kg of bis(2-chloroethyl)amine hydrochloride solid.

-

Increase the temperature to 120°C and maintain for 34 hours.[4]

-

After the reaction is complete, cool the mixture and add 200 kg of n-butanol.

-

Reflux the mixture with stirring for 1 hour.[4]

-

Cool the mixture to induce crystallization and collect the crude product by centrifugation.

-

Purify the crude product by recrystallization from 300 kg of methanol.

-

After cooling and crystallization, collect the purified product by centrifugation and dry to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Data Presentation: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

| Parameter | Value | Reference |

| Purity (HPLC) | 99.62% | [4] |

| Yield | 59.5% | [4] |

A similar procedure using a 1:2 mass ratio of 2,3-dichloroaniline to bis-(2-chloroethyl)amine hydrochloride at 200°C for 4 hours, followed by purification with a methanol/water mixture, has also been reported.[4]

| Parameter | Value | Reference |

| Purity (HPLC) | 99.67% | [4] |

| Yield | 65.6% | [4] |

Experimental Workflow: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

Application in Cariprazine Synthesis

1-(2,3-Dichlorophenyl)piperazine is a nucleophile that is typically reacted with an electrophilic partner containing the trans-4-substituted cyclohexyl moiety to form an advanced intermediate of Cariprazine.

Experimental Protocol: Synthesis of a Cariprazine Precursor

This protocol describes the reaction of 1-(2,3-dichlorophenyl)piperazine hydrochloride with a tosylated cyclohexyl derivative.

Materials:

-

1-(2,3-Dichlorophenyl)piperazine hydrochloride

-

trans-2-(1-(4-(N-tert-butoxycarbonyl)-amino)-cyclohexyl)-ethyl-4-methylbenzenesulfonate

-

Potassium carbonate

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction flask, charge 3.72 g of 1-(2,3-dichlorophenyl)piperazine hydrochloride, 32 g of ethanol, and 5.2 g of potassium carbonate.[5]

-

Add 5 g of trans-2-(1-(4-(N-tert-butoxycarbonyl)-amino)-cyclohexyl)-ethyl-4-methylbenzenesulfonate.[5]

-

Heat the reaction mixture to 95°C and maintain for 15 to 20 hours.[5]

-

Upon completion, cool the reaction to room temperature.

-

Add 50 g of water and stir for 2 hours.

-

Filter the mixture and rinse the filter cake with ethanol.

-

Dry the solid at 50°C to a constant weight to yield trans-N-tert-butoxycarbonyl-4-(2-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-ethyl)-cyclohexylamine.

Data Presentation: Synthesis of Cariprazine Precursor

| Parameter | Value | Reference |

| Product | trans-N-tert-butoxycarbonyl-4-(2-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-ethyl)-cyclohexylamine | [5] |

| Yield | 78.4% | [5] |

Experimental Workflow: Cariprazine Synthesis from Intermediate

Signaling Pathway of Cariprazine

Cariprazine's mechanism of action is complex, involving interactions with multiple neurotransmitter receptors. It primarily acts as a partial agonist at dopamine D2 and D3 receptors and the serotonin 5-HT1A receptor. It also functions as an antagonist at the serotonin 5-HT2A and 5-HT2B receptors.[1][2][6] This "dopamine-serotonin system stabilizer" profile allows it to modulate neurotransmission in brain regions associated with psychosis and mood disorders.

Signaling Pathway Diagram

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and controlled environment, adhering to all relevant safety guidelines and regulations. The specific reaction conditions and outcomes may vary, and optimization may be required.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]